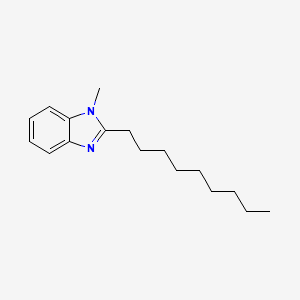

1-Methyl-2-nonyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

137691-97-5 |

|---|---|

Molecular Formula |

C17H26N2 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-methyl-2-nonylbenzimidazole |

InChI |

InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19(17)2/h10-13H,3-9,14H2,1-2H3 |

InChI Key |

KTJNNBQDJRCVQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=NC2=CC=CC=C2N1C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Derivatization Strategies for 1 Methyl 2 Nonyl 1h Benzimidazole Analogues

Classical and Modern Synthetic Routes for Benzimidazole (B57391) Core Structures

The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry. rsc.org The fundamental structure, a fusion of benzene (B151609) and imidazole (B134444) rings, can be assembled through various synthetic pathways. rjlbpcs.comnih.gov These routes typically begin with an ortho-disubstituted benzene ring, most commonly o-phenylenediamine (B120857). nih.gov

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

One of the most traditional and straightforward methods for synthesizing 2-substituted benzimidazoles is the direct condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters or acyl chlorides. nih.govrsc.org This approach, often referred to as the Phillips synthesis, typically requires heat and sometimes acidic conditions to facilitate the cyclization and dehydration. orientjchem.org

To synthesize the 2-nonyl-1H-benzimidazole precursor, o-phenylenediamine is reacted with decanoic acid. The reaction involves heating the two components, which leads to the formation of an intermediate amide, followed by a cyclizing dehydration to yield the final benzimidazole product. Various catalysts and reaction conditions can be employed to improve yields and reduce reaction times. For instance, using p-toluenesulfonic acid (p-TsOH) as a catalyst in toluene (B28343) can facilitate the reaction. orientjchem.org Other protocols have utilized mineral acids or polyphosphoric acid to promote the condensation. rjlbpcs.com A general method involves heating the diamine with the carboxylic acid, sometimes without a solvent, at high temperatures. orientjchem.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| o-phenylenediamine | Decanoic Acid | p-TsOH, Toluene, Reflux | 2-nonyl-1H-benzimidazole | Good | orientjchem.org |

| o-phenylenediamine | Acetic Acid | 5M HCl, Reflux | 2-methyl-1H-benzimidazole | High | orgsyn.org |

| o-phenylenediamine | Various Carboxylic Acids | Solvent-free, 140 °C | 2-substituted-1H-benzimidazoles | N/A | researchgate.net |

This table presents illustrative examples of the condensation reaction for synthesizing 2-substituted benzimidazoles.

One-Pot Reductive Cyclocondensation Approaches

Modern synthetic strategies often focus on efficiency and atom economy, leading to the development of one-pot procedures. One such approach is the reductive cyclocondensation of a 2-nitroaniline (B44862) with an aldehyde. pcbiochemres.com This method conveniently combines the reduction of the nitro group to an amine with the subsequent condensation and cyclization in a single synthetic operation.

For the synthesis of 2-nonyl-1H-benzimidazole, a 2-nitroaniline is reacted with decanal (B1670006). A variety of reducing systems can be employed, such as zinc dust with sodium bisulfite in water, which offers a green and cost-effective option. pcbiochemres.com This system chemoselectively reduces the nitro group to an amine, which then condenses with the aldehyde. The resulting Schiff base intermediate undergoes in-situ oxidative cyclization to form the benzimidazole ring. pcbiochemres.com Other methods have utilized sodium hydrosulfite for a rapid one-pot nitro reductive cyclization. nih.gov

| Reactant 1 | Reactant 2 | Reagent/Conditions | Key Features | Yield | Reference |

| 2-Nitroaniline | Aromatic Aldehydes | Zn/NaHSO₃, Water, 100°C | One-pot, good to excellent yields, aqueous medium | Moderate to High | pcbiochemres.com |

| 5-substituted-2-nitroaniline | Various Aldehydes | Sodium Hydrosulfite, Microwave/Conventional | Rapid, efficient for substituted derivatives | High | nih.gov |

| o-nitroanilines | Benzylamines | Cobalt- or Iron-catalyzed, Solvent-free | Redox condensation, no external oxidant/reductant needed | Good | organic-chemistry.org |

This table summarizes various one-pot reductive cyclocondensation methods for benzimidazole synthesis.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for constructing benzimidazole rings, offering mild reaction conditions and broad functional group tolerance. rsc.org Catalysts based on copper, iron, palladium, and nickel have been successfully employed. rsc.orgresearchgate.netnih.govyoutube.com These reactions often proceed through mechanisms like C-H activation or cross-coupling reactions. rsc.org

For instance, iron-catalyzed dehydrogenative coupling of primary alcohols with aromatic diamines can produce 1,2-disubstituted benzimidazoles. researchgate.net Copper-catalyzed systems are also common, facilitating the intramolecular C-N bond formation from N-arylamidines. rsc.org Another strategy involves the copper-catalyzed three-component reaction of 2-haloanilines, aldehydes, and an amine source like sodium azide. organic-chemistry.org While not a direct route to 1-methyl-2-nonyl-1H-benzimidazole from simple precursors in one step, these methods are invaluable for creating a diverse range of substituted benzimidazole analogues. A three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides using a copper catalyst has been developed to synthesize 1,2-substituted benzimidazoles. nih.gov

| Catalyst System | Reactants | Reaction Type | Product Type | Reference |

| Iron Tricarbonyl Complex | Primary Alcohols, o-phenylenediamines | Acceptorless Dehydrogenative Coupling | 1,2-disubstituted benzimidazoles | researchgate.net |

| Cu(OAc)₂ | N-arylamidines | Intramolecular C-H Activation/C-N Cyclization | Substituted benzimidazoles | rsc.org |

| FeCl₃ | Benzo-1,2-quinone, Aldehydes, Ammonium Acetate | One-pot, Three-component Domino Reaction | Substituted benzimidazoles | nih.gov |

| CuI | 2-Haloanilines, Aldehydes, NaN₃ | Three-component reaction | 2-substituted benzimidazoles | organic-chemistry.org |

This table highlights selected transition metal-catalyzed methods for benzimidazole synthesis.

Alkylation Strategies for N-1 Substitution in 1-Methyl-2-nonyl-1H-benzimidazole

Once the 2-nonyl-1H-benzimidazole core is synthesized, the final step is the introduction of the methyl group at the N-1 position. Direct alkylation of the benzimidazole nitrogen is the most common approach.

Introduction of the Methyl Group at N-1

The N-methylation of benzimidazoles can be achieved using various methylating agents. The benzimidazole nitrogen is nucleophilic and readily reacts with electrophiles like methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base to deprotonate the N-H group, enhancing its nucleophilicity.

However, for unsymmetrical benzimidazoles like 2-nonyl-1H-benzimidazole, methylation can potentially occur at either the N-1 or N-3 position, leading to a mixture of regioisomers. To achieve regioselectivity, specific methodologies have been developed. For instance, an efficient and highly regioselective N-methylation protocol has been developed that furnishes the sterically more hindered isomer, which in this case would be the desired 1-methyl-2-nonyl-1H-benzimidazole. nih.govacs.org This particular method involves mild reaction conditions that tolerate a range of functional groups. nih.govacs.org Other sustainable approaches have utilized basic aqueous media with surfactants like Sodium Dodecyl Sulfate (SDS) to facilitate the N-alkylation, often providing excellent yields in short reaction times.

Alkylation with Nonyl Chain Precursors at C-2

The introduction of the nonyl group at the C-2 position is most commonly and efficiently achieved during the initial ring-forming step, rather than by post-cyclization C-H alkylation. As detailed in Section 2.1.1 and 2.1.2, reacting o-phenylenediamine with decanoic acid or 2-nitroaniline with decanal directly incorporates the C9 alkyl chain (nonyl group) at the C-2 position of the resulting benzimidazole ring. orientjchem.orgpcbiochemres.com

While direct C-H functionalization at the C-2 position of a pre-formed benzimidazole ring is possible, it represents a more advanced and less conventional strategy for introducing a simple alkyl chain like a nonyl group. Recent advancements in catalysis have enabled methods like the copper-hydride catalyzed C2-allylation of benzimidazoles using 1,3-dienes as pronucleophiles. mit.edu However, for the specific synthesis of 1-methyl-2-nonyl-1H-benzimidazole, the classical cyclization approach using a C10 precursor (decanoic acid or decanal) remains the most practical and established route for installing the 2-nonyl substituent.

Advanced Derivatization Methods for Structural Diversification

The ability to selectively introduce a variety of functional groups onto the benzimidazole core is essential for fine-tuning its properties. Advanced derivatization methods offer precise control over the modification of the C-2 position and the benzene ring, enabling the creation of diverse molecular architectures.

Functionalization at the C-2 Position

The C-2 position of the benzimidazole ring is a primary site for functionalization due to its unique electronic properties, situated between two nitrogen atoms. researchgate.net This position is amenable to various chemical transformations, allowing for the introduction of a wide array of substituents.

Recent research has highlighted several innovative strategies for C-2 functionalization:

Transition Metal-Catalyzed Cross-Coupling Reactions: This has emerged as a powerful tool for C-H functionalization. nih.govresearchgate.net Catalytic systems based on rhodium, nickel, palladium, and copper have been successfully employed. researchgate.netnih.gov For instance, rhodium(I)-catalyzed C-H activation enables the C2-selective branched alkylation of benzimidazoles with alkenes like N,N-dimethylacrylamide, offering a route to complex side chains. nih.gov Similarly, nickel-catalyzed methods have been developed for the C-2 arylation and vinylation of benzimidazoles, utilizing phenol (B47542) or enol derivatives as coupling partners. researchgate.net

Enantioselective Allylation: The development of methods for the asymmetric synthesis of C2-allylated benzimidazoles is a significant advancement. nih.gov One such method utilizes 1,3-diene pronucleophiles in a process that allows for the creation of chiral centers at the C-2 position, a common feature in many bioactive benzimidazoles. nih.gov

Oxidative Tandem Reactions: An unprecedented approach involves the aerobic copper-catalyzed tandem quartic C–H amination for the synthesis of functionalized benzimidazoles. rsc.org This method utilizes cyclic amines as building blocks, which undergo cleavage of inert C-N and C-C bonds to form the benzimidazole ring. rsc.org

Interactive Data Table: Comparison of C-2 Functionalization Methods

| Method | Catalyst/Reagent | Type of Functionalization | Key Features |

| Rh(I)-catalyzed C-H Activation nih.gov | Rh(I) complex | Branched Alkylation | High regioselectivity for branched products. |

| Nickel-catalyzed Cross-Coupling researchgate.net | Ni(OTf)₂ / Ligand | Arylation/Vinylation | Utilizes readily available phenol/enol derivatives. |

| Enantioselective Allylation nih.gov | Chiral Catalyst/1,3-Diene | Chiral Allylation | Creates stereogenic centers at C-2. |

| Oxidative Tandem Amination rsc.org | [Cu]/O₂ | Annulation/Functionalization | High selectivity under mild conditions. |

Substitution on the Benzene Ring

While C-2 functionalization is prevalent, modifications on the benzene portion of the benzimidazole ring are also crucial for modulating biological activity. chemicalbook.comguidechem.com The positions 4, 5, 6, and 7 are susceptible to electrophilic substitution reactions. chemicalbook.comguidechem.com

Key strategies for benzene ring substitution include:

Sequential Halogenation/Coupling: A common approach involves the initial halogenation of the benzene ring followed by transition metal-catalyzed cross-coupling reactions to introduce various substituents. researchgate.net This two-step process allows for precise control over the position of functionalization.

Intramolecular Aromatic Nucleophilic Substitution (SNAr): In specific cases, intramolecular SNAr reactions can be employed. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular substitution of the nitro group with N-pendant alkoxides under mild conditions. nih.gov

Directed Synthesis from Substituted Precursors: The most straightforward method involves starting the benzimidazole synthesis with an appropriately substituted o-phenylenediamine. nih.govnih.gov This allows for the direct incorporation of desired functional groups onto the benzene ring. For instance, condensing a substituted benzene-1,2-diamine with an aldehyde can yield benzimidazoles with substituents at the C-5 or C-6 positions. nih.gov Research has shown that disubstitution on the phenyl ring can significantly influence the properties of the resulting benzimidazole derivatives. nih.gov

Interactive Data Table: Benzene Ring Substitution Strategies

| Method | Description | Position of Substitution |

| Sequential Halogenation/Coupling researchgate.net | Initial halogenation followed by cross-coupling. | Specific positions on the benzene ring. |

| Intramolecular SNAr nih.gov | Cyclization via nucleophilic substitution of a nitro group. | Typically forms a new fused ring system. |

| Synthesis from Substituted Precursors nih.govnih.gov | Using pre-functionalized o-phenylenediamines. | Positions 4, 5, 6, or 7, depending on the starting material. |

Green Chemistry Principles Applied to Benzimidazole Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. chemmethod.commdpi.comijpdd.org The synthesis of benzimidazoles has been a fertile ground for the application of these principles, focusing on the use of environmentally benign solvents, catalysts, and energy sources. mdpi.comijpdd.org

Key green chemistry approaches in benzimidazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govnih.govmdpi.comrjptonline.org This energy-efficient technique is a cornerstone of green synthesis for benzimidazoles. rjptonline.org

Use of Green Solvents and Catalysts:

Water: Performing reactions in water is highly desirable from an environmental and economic standpoint. sphinxsai.com Methods have been developed for the synthesis of benzimidazoles through intermolecular cyclization in water without the need for additional reagents or catalysts. sphinxsai.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): Ionic liquids like [BMIM]HSO₄ have been used as catalysts for the synthesis of 2-substituted benzimidazoles under microwave irradiation. mdpi.comijpdd.org Deep eutectic solvents, which are low-cost and biodegradable, have also been employed as catalysts. mdpi.com

Heterogeneous Catalysts: The use of recyclable heterogeneous catalysts, such as Montmorillonite K10 clay (MK10) and zinc oxide nanoparticles (ZnO-NPs), offers significant sustainability benefits. mdpi.comijpdd.orgmdpi.com These catalysts can be easily recovered and reused, reducing waste. ijpdd.org

Solvent-Free and Catalyst-Free Conditions: Some synthetic protocols for benzimidazole derivatives have been developed under solvent- and catalyst-free conditions, where silica (B1680970) gel is used to absorb the starting materials. ijpdd.org

Interactive Data Table: Green Synthesis Approaches for Benzimidazoles

| Green Chemistry Principle | Application in Benzimidazole Synthesis | Example |

| Energy Efficiency nih.govrjptonline.org | Microwave-assisted synthesis reduces reaction times and energy consumption. | Condensation of o-phenylenediamines with aldehydes. |

| Use of Safer Solvents mdpi.comsphinxsai.com | Water, ionic liquids, and deep eutectic solvents as reaction media. | Synthesis in water or using [BMIM]HSO₄ as a catalyst. |

| Catalysis mdpi.comijpdd.orgmdpi.com | Employing recyclable heterogeneous catalysts like MK10 and ZnO-NPs. | Condensation of o-phenylenediamine and benzaldehyde. |

| Waste Prevention ijpdd.org | Solvent-free reactions minimize waste generation. | Reactions performed on silica gel support. |

Iii. Advanced Spectroscopic and Structural Elucidation of Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of 1-Methyl-2-nonyl-1H-benzimidazole provides a map of the proton environments within the molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal, with its chemical shift (δ), multiplicity (splitting pattern), and integration value providing a wealth of structural information.

The aromatic protons on the benzimidazole (B57391) ring typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. jbarbiomed.com The specific chemical shifts and coupling patterns of these four protons can reveal their relative positions on the benzene (B151609) ring.

The protons of the N-methyl group are expected to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. acs.org The absence of coupling confirms the presence of an isolated methyl group attached to a nitrogen atom.

The nonyl group introduces a series of aliphatic proton signals. The methylene (B1212753) (CH₂) group adjacent to the benzimidazole ring (at the C2 position) will be deshielded and is expected to resonate as a triplet. The subsequent methylene groups of the nonyl chain will appear as a complex multiplet in the more upfield region, typically between δ 1.2 and 1.8 ppm. The terminal methyl (CH₃) group of the nonyl chain will appear as a triplet at approximately δ 0.8-0.9 ppm. jbarbiomed.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1-Methyl-2-nonyl-1H-benzimidazole

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-CH₃ | 3.5 - 4.0 | Singlet |

| α-CH₂ (nonyl) | ~2.8 - 3.2 | Triplet |

| (CH₂)₇ (nonyl) | 1.2 - 1.8 | Multiplet |

| Terminal CH₃ (nonyl) | 0.8 - 0.9 | Triplet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic carbons of the benzimidazole ring typically resonate in the range of δ 110-155 ppm. jbarbiomed.com The quaternary carbons, such as C2, C3a, and C7a, will have distinct chemical shifts that are crucial for confirming the benzimidazole core structure. mdpi.com

The carbon of the N-methyl group is expected to appear in the upfield region, typically around δ 30-35 ppm. The carbons of the nonyl chain will produce a series of signals in the aliphatic region of the spectrum (δ 14-40 ppm), with the terminal methyl carbon being the most shielded. jbarbiomed.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-Methyl-2-nonyl-1H-benzimidazole

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C2 (Benzimidazole) | ~155 |

| Aromatic C-H | 110 - 125 |

| Aromatic Quaternary C | 135 - 145 |

| N-CH₃ | 30 - 35 |

| Nonyl Chain Carbons | 14 - 40 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. nih.gov For 1-Methyl-2-nonyl-1H-benzimidazole (C₁₇H₂₆N₂), the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 3: Theoretical Mass Calculation for 1-Methyl-2-nonyl-1H-benzimidazole

| Element | Number of Atoms | Atomic Mass | Total Mass |

| Carbon (C) | 17 | 12.011 | 204.187 |

| Hydrogen (H) | 26 | 1.008 | 26.208 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total Molecular Weight | 258.409 |

An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula C₁₇H₂₆N₂.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Methyl-2-nonyl-1H-benzimidazole would exhibit characteristic absorption bands corresponding to its structural features. orientjchem.org

Key expected absorptions include:

C-H stretching (aromatic): Aromatic C-H bonds typically show absorption bands in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the methyl and nonyl groups will give rise to strong absorptions in the 2850-2960 cm⁻¹ region. acs.org

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring are expected to appear in the 1450-1620 cm⁻¹ region. rsc.orgnih.gov

C-N stretching: The C-N stretching vibrations are typically observed in the 1200-1350 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring can be expected in the 700-900 cm⁻¹ region, and their specific pattern can provide information about the substitution pattern.

Table 4: Expected IR Absorption Bands for 1-Methyl-2-nonyl-1H-benzimidazole

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Stretch | 1450 - 1620 |

| C-N Stretch | 1200 - 1350 |

| Aromatic C-H Bend | 700 - 900 |

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis

For a crystalline sample of 1-Methyl-2-nonyl-1H-benzimidazole, it would be expected that the benzimidazole ring system is largely planar. The nonyl chain, due to its flexibility, could adopt various conformations. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions and potential weak C-H···π interactions. doaj.org In the case of 1-Nonyl-1H-benzimidazol-2(3H)-one, the crystal structure reveals that the fused-ring system is essentially planar, and the molecules form dimers through N-H···O hydrogen bonds. nih.gov While 1-Methyl-2-nonyl-1H-benzimidazole lacks the hydrogen-bonding capabilities of the -one derivative, similar packing motifs driven by other intermolecular forces would be anticipated.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts. Although a crystal structure for 1-Methyl-2-nonyl-1H-benzimidazole is not available, a theoretical Hirshfeld analysis can be discussed based on its molecular structure.

The Hirshfeld surface would be mapped with properties such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. For 1-Methyl-2-nonyl-1H-benzimidazole, the analysis would likely reveal:

H···H contacts: Due to the long nonyl chain, a significant portion of the surface would be associated with hydrogen-hydrogen contacts, indicating the importance of van der Waals forces in the crystal packing. nih.gov

C-H···π interactions: The hydrogen atoms of the alkyl chains or the benzimidazole ring could interact with the π-system of adjacent benzimidazole rings. These interactions would appear as characteristic "wings" in the 2D fingerprint plots derived from the Hirshfeld surface. doaj.org

N···H contacts: Weak interactions between the nitrogen atoms of the imidazole (B134444) ring and hydrogen atoms of neighboring molecules might also be present. nih.gov

By quantifying the percentage of the Hirshfeld surface corresponding to different types of intermolecular contacts, a detailed understanding of the forces governing the crystal packing can be achieved.

Iv. Computational and Theoretical Chemistry Investigations of Benzimidazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are difficult or impossible to measure experimentally. For benzimidazole (B57391) systems, these calculations elucidate the distribution of electrons and the energy levels of molecular orbitals, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density of a system, DFT calculations can accurately predict bond lengths, bond angles, and torsion angles. nih.govresearchgate.net These geometric parameters are crucial, as the specific conformation of a molecule dictates its physical and chemical properties.

For instance, studies on various 1,2-disubstituted benzimidazole derivatives have utilized DFT methods, often with the B3LYP functional and a 6-311G(d,p) or similar basis set, to achieve optimized geometries that show good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov In a study of 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, calculated bond lengths and angles were found to be in close alignment with X-ray diffraction values. nih.gov The optimization process for benzimidazole derivatives typically shows a planar benzimidazole ring system, a feature critical for its interaction with biological macromolecules. mdpi.com

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Benzimidazole Derivative Data adapted from a study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole.

| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP) |

| Bond Length | C7—N8 | 1.349 (3) Å | 1.377 Å |

| Bond Length | C7—N15 | 1.320 (3) Å | 1.312 Å |

| Bond Angle | N15—C7—N8 | 112.7 (2)° | 113.69° |

| Dihedral Angle | C4—C3—C6—C7 | -40.4 (4)° | - |

| Source: nih.gov |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more polarizable and reactive. nih.govirjweb.com For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across different parts of the molecule depending on the substituents. dergipark.org.tr DFT calculations are commonly employed to determine these orbital energies. irjweb.comdergipark.org.tr For example, in a study of N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com

Table 2: Frontier Molecular Orbital Energies for Selected Benzimidazole Derivatives Calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benomyl | -5.758 | -0.718 | 5.039 |

| 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole | -6.27 | -2.71 | 3.56 |

| N-Butyl-1H-benzimidazole | - | - | - |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |

| Sources: nih.govirjweb.combiointerfaceresearch.comresearchgate.net |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of stability and reactivity.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = ΔE / 2). Molecules with a large energy gap are considered "hard," indicating high stability. irjweb.comdergipark.org.tr

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A negative chemical potential signifies that the molecule is stable and will not spontaneously decompose. researchgate.net

Electronegativity (χ): Describes the power of a molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η. This index helps in classifying molecules as strong or weak electrophiles. irjweb.comdergipark.org.tr

These parameters are frequently calculated for benzimidazole derivatives to compare their reactivity profiles. For instance, the chemical hardness of N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine was found to be a relatively high 2.2449 eV, suggesting good stability. irjweb.com

Table 3: Calculated Quantum Chemical Descriptors for a Representative Benzimidazole Derivative Data for Benomyl.

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.238 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.519 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.08 |

| Electronegativity (χ) | -μ | 3.238 |

| Source: nih.gov |

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzimidazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting how a potential drug might interact with its biological target.

Docking simulations place the ligand into the active site of the target protein in various possible conformations and orientations. A scoring function is then used to identify the most favorable binding mode. These studies reveal crucial information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's binding pocket.

For example, molecular docking studies of benzimidazole-1,3,4-triazole hybrids with human carbonic anhydrase I and II (hCA I and hCA II) have been performed. nih.gov The results showed that the inhibitors fit into the active site, with the benzimidazole moiety interacting with specific amino acid residues. Similarly, docking of substituted benzimidamide compounds into the active site of Plasmodium falciparum adenylosuccinate lyase (PfADSL) revealed key interactions with residues crucial for potential antimalarial activity. nih.gov

A primary output of molecular docking is the estimation of the binding affinity or binding energy, typically expressed in kcal/mol. This value represents the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy indicates a more stable ligand-protein complex and a higher predicted affinity.

In a study targeting the PfADSL enzyme, designed benzimidazole derivatives exhibited binding energies ranging from -6.85 to -8.75 kcal/mol, suggesting strong potential as inhibitors. nih.gov Another study investigating benzimidazole derivatives as urease inhibitors used docking to correlate binding energies with experimental inhibition data (IC₅₀ values), finding that compounds with better binding scores were indeed more potent inhibitors. researchgate.net These computational predictions of binding affinity are invaluable for prioritizing compounds for synthesis and further biological testing.

Identification of Key Amino Acid Residues in Binding Pockets

A critical application of computational chemistry is the identification of specific amino acid residues within a protein's binding pocket that are crucial for interacting with a ligand. Molecular docking and molecular dynamics simulations are primary techniques used to model the binding of benzimidazole derivatives to their protein targets. These simulations predict the preferred orientation of the ligand and highlight the key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

One of the most studied targets for benzimidazole anthelmintics is β-tubulin. nih.gov Computational models have been instrumental in elucidating the binding site, which is often inaccessible in the protein's native state. nih.gov Studies suggest that an inter-domain movement within β-tubulin is necessary to expose the amino acids involved in binding. researchgate.net

Research has consistently identified a core set of amino acid residues in β-tubulin that interact with various benzimidazole drugs. Glutamic acid at position 198 (E198) is considered essential for binding, often forming hydrogen bonds with the benzimidazole core. researchgate.netnih.gov The substitution of other key residues, such as Phenylalanine at position 200 (F200), has been linked to drug resistance. nih.govnih.gov Molecular dynamics simulations show that the F200Y mutation, associated with resistance, acts indirectly by binding to E198, which in turn reduces the stability of the drug within the binding pocket. biorxiv.org

Table 1: Key Amino Acid Residues in β-Tubulin Interacting with Benzimidazole Derivatives This table summarizes key amino acid residues within the β-tubulin binding pocket identified through computational studies as interacting with benzimidazole anthelmintics.

| Protein Target | Interacting Residue(s) | Type of Interaction Noted | Reference Compound(s) | Source(s) |

| Ascaris β-tubulin | E198, F200, K350 | Hydrogen bonds, self-binding interactions | Benzimidazoles (general) | nih.gov |

| Haemonchus contortus β-tubulin | E198, F167, F200 | Hydrogen bonds, influence on binding | Albendazole-sulphoxide | nih.gov |

| General Helminth β-tubulin | E198, F200, M257 | Direct interaction, proximity to binding site | Benzimidazoles (general) | researchgate.net |

Homology Modeling for Unresolved Protein Target Structures

Structure-based drug design relies heavily on the availability of a high-resolution 3D structure of the target protein. nih.gov However, for many proteins, experimental structures from techniques like X-ray crystallography are not available. In such cases, homology modeling provides a powerful alternative to generate a reliable 3D model. nih.govresearchgate.net This technique constructs a model of the "target" protein's amino acid sequence based on the experimentally determined structure of a related homologous protein, the "template". nih.gov

This approach has been successfully applied to study the interaction of benzimidazole derivatives with various parasitic enzymes. For instance, the 3D structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL), a key enzyme in purine (B94841) metabolism and a potential drug target, was not available in the Protein Data Bank (PDB). nih.govnih.gov Researchers constructed a homology model of PfADSL using the SWISS-MODEL server to investigate its binding with substituted benzimidazole compounds. nih.govnih.govcovenantuniversity.edu.ng Similarly, a 3D model of the β-tubulin protein from Brugia malayi (BmBTP) was built using homology modeling to study its interaction with anti-filarial drugs, including benzimidazole analogues. researchgate.net

The process typically involves:

Retrieving the target protein's amino acid sequence from a database like UniProt. nih.gov

Identifying a suitable template structure with sufficient sequence identity using tools like BLAST.

Generating the 3D model using servers or software such as SWISS-MODEL or PyMOL. nih.govresearchgate.net

Validating the quality of the modeled structure using tools like PROCHECK and Verify3D, which assess its stereochemical quality and structural integrity. researchgate.net

Table 2: Examples of Homology Modeling for Benzimidazole Target Proteins This table presents instances where homology modeling was used to create 3D structures of protein targets for benzimidazole derivatives when experimental structures were unavailable.

| Target Protein | Organism | Purpose of Modeling | Modeling Server/Tool | Source(s) |

| Adenylosuccinate Lyase (ADSL) | Plasmodium falciparum | Docking of benzimidamide scaffolds | SWISS-MODEL | nih.govnih.govcovenantuniversity.edu.ng |

| β-tubulin protein (BmBTP) | Brugia malayi | Docking of anti-filarial drugs | Not specified | researchgate.net |

| β-tubulin | Haemonchus contortus | Docking of albendazole-sulphoxide | Not specified | nih.gov |

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound relates to its biological activity. Computational methods have become central to modern SAR studies, allowing for the systematic analysis of large datasets of compounds to identify key structural features that govern their potency and selectivity. nih.gov

For benzimidazole systems, computational SAR studies have highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical in modulating biological activity. nih.govmdpi.com For example, different substituents can be introduced to target specific enzymes like cyclooxygenase (COX-2) or various receptors. nih.govmdpi.com

Various computational techniques are employed in these analyses:

Density Functional Theory (DFT): DFT calculations are used to determine electronic properties of benzimidazole derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netkfupm.edu.sa The HOMO-LUMO energy gap can be correlated with the molecule's reactivity and stability, providing insights into its potential biological activity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP analysis creates a 3D map of the electrostatic potential on the surface of a molecule, which helps in identifying regions that are prone to electrophilic and nucleophilic attack and are important for non-covalent interactions with a receptor. nih.gov

Dual Activity-Difference (DAD) Maps: This is a specialized approach developed to systematically characterize the SAR of compound datasets against multiple targets simultaneously. It was used to explore the activity profile of benzimidazole derivatives against the parasites Trichomonas vaginalis and Giardia intestinalis, helping to guide lead optimization for dual-activity agents. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activity of newly designed compounds.

These computational approaches provide a rational framework for modifying the benzimidazole scaffold, helping researchers to design new derivatives with improved therapeutic profiles. researchgate.netwhiterose.ac.uk

V. in Vitro Biological Activity Studies and Mechanistic Elucidation

Antimicrobial Activity Investigations (In Vitro)

There is no available data from in vitro studies on the antimicrobial activity of 1-Methyl-2-nonyl-1H-benzimidazole.

Antifungal Efficacy and Mechanistic Pathways (e.g., Membrane Disruption, Enzyme Inhibition)

There are no published studies detailing the in vitro antifungal efficacy of 1-Methyl-2-nonyl-1H-benzimidazole or its potential mechanisms of action, such as membrane disruption or enzyme inhibition.

Antiparasitic Efficacy and Mechanistic Pathways (e.g., Inhibition of Purine (B94841) Metabolism Enzymes)

Information regarding the in vitro antiparasitic efficacy of 1-Methyl-2-nonyl-1H-benzimidazole, including any potential for inhibition of purine metabolism enzymes, is absent from the current scientific literature.

Anticancer and Antiproliferative Activity Assessments (In Vitro)

No in vitro studies on the anticancer or antiproliferative activities of 1-Methyl-2-nonyl-1H-benzimidazole have been found in the public domain. While other benzimidazole (B57391) derivatives have shown promise as anticancer agents, these findings cannot be directly extrapolated to the specific compound . nih.govjksus.orgnih.govresearchgate.netscholarsresearchlibrary.comresearchgate.net

Cytostaticity Assays on Cancer Cell Lines

There is no available data from cytostaticity assays performed on any cancer cell lines using 1-Methyl-2-nonyl-1H-benzimidazole.

Interference with DNA Topoisomerases and Other Cellular Targets

The potential for 1-Methyl-2-nonyl-1H-benzimidazole to interfere with DNA topoisomerases or other cellular targets has not been investigated in any published research. Studies on other benzimidazole derivatives have shown inhibition of DNA topoisomerase I, but this specific activity has not been explored for the 1-methyl-2-nonyl analog. researchgate.netnih.govnih.gov

Antioxidant Activity Evaluations (In Vitro)

The antioxidant potential of benzimidazole derivatives has been a subject of significant research. These compounds can mitigate oxidative stress, which is implicated in the pathology of numerous degenerative diseases. researchgate.net Their antioxidant effects are evaluated through various in vitro assays that measure their capacity to scavenge free radicals and inhibit oxidative enzymes.

The ability of benzimidazole derivatives to donate a hydrogen atom and scavenge free radicals is a key mechanism of their antioxidant action. This is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In this assay, the stable DPPH radical is reduced by an antioxidant, leading to a color change that can be measured spectrophotometrically. researchgate.net

Studies on various 2-substituted-5-methylbenzimidazole derivatives have demonstrated significant antioxidant activity, with some compounds showing higher potency than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net For instance, certain novel benzimidazole derivatives have shown very good antioxidant capacity, being 17-18 times more potent than BHT in DPPH assays. researchgate.net The radical scavenging activity is influenced by the nature and position of substituents on the benzimidazole core. researchgate.netnih.gov

Interactive Table: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| 2-substituted-5-methylbenzimidazole derivative (3a) | 1.054 | researchgate.net |

| 2-substituted-5-methylbenzimidazole derivative (3b) | >19.05 | researchgate.net |

| 2-substituted-5-methylbenzimidazole derivative (3c) | 12.30 | researchgate.net |

| 2-substituted-5-methylbenzimidazole derivative (3d) | 19.05 | researchgate.net |

| 2-substituted-5-methylbenzimidazole derivative (3e) | 1.95 | researchgate.net |

Note: Lower IC50 values indicate higher antioxidant activity.

Xanthine (B1682287) oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to conditions like gout. nih.gov Benzimidazole derivatives have been investigated as inhibitors of xanthine oxidase. Some derivatives, particularly those with specific substitutions, have shown the ability to inhibit this enzyme. For example, benzimidazole derivatives with a leaving group at the 2-alpha position and methoxylated hydroquinones have been identified as linear noncompetitive inhibitors of buttermilk xanthine oxidase. nih.gov The 2-alpha-bromo analogue, in particular, has been shown to irreversibly trap the reduced form of the enzyme. nih.gov

Antiviral Activity Research (In Vitro)

The benzimidazole scaffold has been a cornerstone in the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). uctm.edu

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drugs. nih.gov Benzimidazole derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edunih.gov These compounds bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that inhibits its function. researchgate.net

Structure-activity relationship studies have shown that substitutions at the N1 and C2 positions of the benzimidazole ring are critical for anti-HIV-1 activity. nih.gov For instance, compounds like 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole have demonstrated potent inhibition of wild-type HIV-1 RT and have also shown activity against clinically relevant mutant strains. nih.govnih.gov

Interactive Table: Inhibitory Activity of Selected Benzimidazole Derivatives against HIV-1 Reverse Transcriptase

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole | HIV-1 WT RT | 0.2 | nih.govnih.gov |

Note: IC50 represents the concentration required for 50% inhibition of the enzyme's activity.

Enzyme Inhibition Profiling (General)

Beyond their antioxidant and antiviral roles, benzimidazole derivatives have been profiled for their inhibitory effects on a range of other enzymes, including those implicated in neurodegenerative diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.com Various benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.gov

For example, a series of benzimidazole-based thiazole (B1198619) derivatives showed good inhibitory potential against both AChE and BuChE, with some analogues being more potent than the standard drug Donepezil. nih.gov The inhibitory activity is largely dependent on the substituents on the phenyl rings of the benzimidazole structure. nih.gov

Interactive Table: Cholinesterase Inhibitory Activity of Selected Benzimidazole-Based Thiazole Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| Analogue 16 | 0.10 ± 0.05 | 0.20 ± 0.05 | nih.gov |

| Analogue 21 | 0.20 ± 0.05 | 0.20 ± 0.05 | nih.gov |

Note: Lower IC50 values indicate stronger inhibition.

Other Enzyme Inhibition Targets (e.g., Polyphenol Oxidase)

There is currently no scientific literature available that has investigated or reported on the inhibitory activity of 1-Methyl-2-nonyl-1H-benzimidazole against polyphenol oxidase. While benzimidazole derivatives have been studied for a wide range of biological activities, specific data on the interaction of this compound with polyphenol oxidase has not been published. nih.govacs.org Therefore, no detailed research findings or data tables on its potential as a polyphenol oxidase inhibitor can be provided.

Investigation of Other In Vitro Biological Mechanisms (e.g., Inhibition of Amyloid-β Aggregation)

No published research studies have specifically examined the in vitro effects of 1-Methyl-2-nonyl-1H-benzimidazole on the inhibition of amyloid-β aggregation. The aggregation of amyloid-β is a key process in the pathology of Alzheimer's disease, and the search for inhibitors is an active area of research. nih.govnih.gov However, the potential of 1-Methyl-2-nonyl-1H-benzimidazole in this context has not been explored in the available scientific literature. Consequently, there are no research findings or data to present in tabular format regarding its activity in inhibiting amyloid-β aggregation.

Vi. Structure Activity Relationship Sar Analysis of Benzimidazole Derivatives

Influence of N-1 Alkyl Chain Length (specifically the Methyl Group in 1-Methyl-2-nonyl-1H-benzimidazole) on Biological Activity

The substituent at the N-1 position of the benzimidazole (B57391) ring plays a crucial role in modulating biological activity. nih.gov The size and nature of this group can influence the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

In 1-Methyl-2-nonyl-1H-benzimidazole, the N-1 substituent is a methyl group. Generally, the introduction of small alkyl groups at the N-1 position can be favorable for activity. Research on other heterocyclic structures, such as cannabimimetic indoles, has shown that the N-1 alkyl chain length is a critical determinant for receptor binding, with optimal activity often observed with a specific chain length (e.g., a five-carbon chain for cannabinoid receptors). nih.gov Shorter chains, like the methyl group, provide a baseline of lipophilicity without introducing significant steric hindrance, which can be detrimental. For instance, studies on certain benzimidazole derivatives revealed that bulkier aromatic substitutions at the N-1 position were not suitable for anti-inflammatory activity. nih.gov

The methyl group is the smallest alkyl substituent, which can be advantageous for several reasons:

Minimal Steric Hindrance: It is unlikely to clash with the binding site of a target protein, allowing for more favorable interactions of other parts of the molecule.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic distribution within the benzimidazole ring system.

Metabolic Stability: N-alkylation can prevent tautomerization and protect the molecule from certain metabolic pathways, potentially increasing its in-vivo half-life.

Table 1: General Influence of N-1 Substituents on Benzimidazole Activity

| N-1 Substituent Type | General Observation | Potential Impact on Activity | Reference |

|---|---|---|---|

| Small Alkyl (e.g., Methyl) | Provides baseline lipophilicity with minimal steric bulk. | Can be favorable by avoiding steric clashes at the binding site. | nih.gov |

| Longer Alkyl Chain | Increases lipophilicity and hydrophobic interactions. | Optimal length is often required; excessively long chains can decrease activity. | nih.gov |

| Bulky Aromatic Group | Introduces significant steric hindrance. | Often found to be detrimental to activity. | nih.gov |

| Heterocyclic Moieties | Can introduce specific interactions (e.g., hydrogen bonding). | Can lead to potent activity, as seen with pyrimidin-2-yl substitutions. | nih.gov |

Impact of C-2 Substituent (specifically the Nonyl Chain in 1-Methyl-2-nonyl-1H-benzimidazole) on Biological Activity

The C-2 position is a key site for substitution on the benzimidazole scaffold, and modifications here profoundly impact biological activity. nih.gov The substituent at this position often dictates the specific type of pharmacological effect. For example, substituting C-2 with anacardic acid leads to COX-2 inhibition, while a diarylamine group results in bradykinin (B550075) receptor antagonism. nih.govnih.gov

In the case of 1-Methyl-2-nonyl-1H-benzimidazole, the C-2 position is occupied by a nonyl group, which is a nine-carbon saturated alkyl chain. The primary contribution of this long alkyl chain is a significant increase in the molecule's lipophilicity (hydrophobicity). This property is critical for several reasons:

Membrane Permeability: High lipophilicity can enhance the ability of the compound to cross biological membranes, such as the cell membrane, to reach intracellular targets.

Hydrophobic Interactions: The long, flexible nonyl chain can fit into and interact with hydrophobic pockets or channels within target proteins or enzymes. This is a common binding motif for inhibitors.

Solubility: The introduction of a non-polar substituent like a nonyl chain increases the solubility of the benzimidazole derivative in non-polar solvents and lipids while decreasing its solubility in aqueous media. chemicalbook.com

Research has shown that the nature of the C-2 substituent is paramount. One study demonstrated that replacing an amino group with a methylene (B1212753) group at C-2 caused a significant reduction in anti-inflammatory activity, highlighting the importance of the specific functional groups present. nih.gov In contrast, the presence of a simple methyl group at the C-2 position has been found to be beneficial for the antimicrobial activity of some benzimidazoles. researchgate.net The nonyl chain's length and lack of polarity suggest that its role is likely related to optimizing hydrophobic interactions with a specific biological target.

Effects of Substitutions on the Benzene (B151609) Ring Moiety

Substitutions on the benzene portion of the benzimidazole nucleus, particularly at the C-5 and C-6 positions, are well-documented to heavily influence biological efficacy. nih.gov The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the reactivity and binding characteristics of the entire molecule.

Research findings have illustrated this principle clearly:

An electron-donating group , such as a methoxy (B1213986) group (-OCH₃) at the C-6 position, resulted in a compound with strong anti-inflammatory activity. nih.gov

An electron-withdrawing group , such as a nitro group (-NO₂) at the C-6 position, also produced a highly active anti-inflammatory compound. nih.gov

This indicates that the enhancement of activity is not simply a matter of increasing or decreasing electron density in the ring, but rather depends on the specific interactions required by the biological target. An electron-withdrawing group might enhance the acidity of the N-1 proton (in unsubstituted N-1 compounds) or facilitate specific hydrogen bonds, while an electron-donating group might enhance interactions with electron-deficient areas of a receptor. It has been generally observed that benzimidazoles with substitutions on the aromatic ring tend to be more active than their unsubstituted counterparts. nih.gov

Table 2: Influence of Benzene Ring Substituents on Biological Activity

| Position | Substituent Type | Example | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| C-6 | Electron-Donating | -OCH₃ (Methoxy) | Strong anti-inflammatory activity | nih.gov |

| C-6 | Electron-Withdrawing | -NO₂ (Nitro) | Potent anti-inflammatory activity | nih.gov |

| C-5 | Amide/Sulfonyl | -CONH₂ / -SO₂NH₂ | Cannabinoid receptor antagonism | nih.gov |

| Unsubstituted | None | -H | Generally inferior activity compared to substituted compounds | nih.gov |

Correlation between Structural Features and Observed Biological Efficacy

The key correlations can be summarized as follows:

N-1 Position: The small, non-bulky methyl group at N-1 likely serves to anchor the molecule in a sterically favorable orientation within a binding site, while preventing N-H tautomerism and improving metabolic stability.

C-2 Position: The long, lipophilic nonyl chain is crucial for enhancing membrane permeability and engaging in strong hydrophobic interactions with the biological target. This feature is often essential for the potency of enzyme inhibitors or receptor antagonists that have deep, non-polar binding pockets.

Benzene Ring: While 1-Methyl-2-nonyl-1H-benzimidazole itself is unsubstituted on the benzene ring, SAR principles suggest its activity could be further modulated by introducing substituents at the C-5 or C-6 positions. The addition of specific electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the molecule to optimize interactions with a target, potentially leading to enhanced efficacy or selectivity.

In essence, the structure of 1-Methyl-2-nonyl-1H-benzimidazole represents a strategic combination of features: a stable N-methylated core, a potent lipophilic "tail" at C-2 for hydrophobic binding, and an unsubstituted benzene ring that serves as a scaffold for potential further optimization. The interplay between the steric profile of the N-1 substituent and the physicochemical properties of the C-2 chain is fundamental to its biological action.

Vii. Future Research Directions and Emerging Paradigms for Benzimidazole Compounds

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has evolved significantly from traditional methods that often required harsh conditions, long reaction times, and the use of hazardous reagents. The future of benzimidazole synthesis lies in the development of novel, efficient, and sustainable methodologies that align with the principles of green chemistry.

One of the most promising areas is the continued development and refinement of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.net Microwave irradiation provides rapid and uniform heating, which can lead to cleaner reactions with fewer byproducts. mdpi.com For instance, catalyst-free, microwave-assisted synthesis of benzimidazole derivatives has been reported to achieve yields of 94-98% in just 5-10 minutes. researchgate.net

The use of environmentally benign solvents and catalysts is another critical direction. Research is increasingly focused on replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net Similarly, the development of reusable and non-toxic catalysts, such as silica-supported periodic acid or zinc acetate, offers a more sustainable approach to benzimidazole synthesis. researchgate.netnih.gov These "green" methods not only reduce the environmental impact of chemical synthesis but also often lead to simpler work-up procedures and improved cost-effectiveness. researchgate.nettandfonline.com

One-pot synthesis strategies are also gaining prominence. These methods, where multiple reaction steps are carried out in a single reaction vessel, improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. nih.govtandfonline.com The development of one-pot procedures for the synthesis of complex, multi-substituted benzimidazoles, including N-alkylated derivatives, is an active area of research. nih.gov

Future efforts in this area will likely focus on combining these approaches, for example, developing one-pot, microwave-assisted syntheses in aqueous media using recyclable catalysts. Such integrated strategies will be crucial for the large-scale and environmentally responsible production of benzimidazole-based compounds for pharmaceutical and other applications.

Table 1: Comparison of Conventional and Modern Synthetic Methodologies for Benzimidazoles

| Feature | Conventional Methods | Modern/Green Methods |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Energy Consumption | High (prolonged heating) | Lower (rapid heating) |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, PEG, or solvent-free |

| Catalysts | Often strong acids or toxic metals | Recyclable, non-toxic catalysts |

| Yields | Variable, can be low | Generally high to excellent |

| Work-up | Often complex | Simpler, cleaner |

| Environmental Impact | High | Low |

Advanced Computational Design and Virtual Screening for Targeted Therapies

The advent of powerful computational tools has revolutionized the drug discovery process. For benzimidazole compounds, these in silico methods are being increasingly employed to design and identify novel derivatives with high specificity for a wide range of biological targets.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand (in this case, a benzimidazole derivative) to the active site of a target protein. nih.govnih.gov This allows researchers to virtually screen large libraries of compounds and prioritize those with the highest likelihood of being active. researchgate.nettandfonline.com For example, molecular docking studies have been used to identify benzimidazole derivatives as potential inhibitors of enzymes like cyclooxygenase (COX) for anti-inflammatory applications and various protein kinases in cancer therapy. researchgate.netnih.gov

Virtual screening of large chemical databases, such as ZINC15, allows for the rapid identification of novel benzimidazole scaffolds with potential therapeutic activity. researchgate.nettandfonline.com This approach can be ligand-based, searching for compounds with similar structures to known active molecules, or structure-based, docking compounds into the binding site of a target protein. tandfonline.com This has been successfully applied to discover benzimidazole derivatives with potential activity against parasitic diseases like leishmaniasis. researchgate.nettandfonline.com

In addition to predicting activity, computational methods are also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.comnih.gov By identifying potential liabilities early in the drug discovery process, researchers can focus their efforts on compounds with a higher probability of success in clinical trials.

The future of computational design for benzimidazoles will likely involve the use of more sophisticated techniques, such as molecular dynamics simulations and quantum-chemical computations , to provide a more dynamic and accurate picture of ligand-receptor interactions. youtube.com The integration of artificial intelligence and machine learning algorithms will also play a crucial role in analyzing large datasets and predicting the biological activity and pharmacokinetic properties of novel benzimidazole derivatives with greater accuracy.

Table 2: Examples of Biological Targets for Benzimidazole Derivatives Investigated Through Computational Studies

| Target Class | Specific Target Example | Therapeutic Area |

| Kinases | Cyclin-Dependent Kinase 8 (CDK-8) | Cancer |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation |

| Parasitic Enzymes | Triosephosphate Isomerase (TIM) | Leishmaniasis |

| Bacterial Proteins | Filamentous temperature-sensitive protein Z (FtsZ) | Tuberculosis |

| Viral Proteases | SARS-CoV-2 Main Protease | COVID-19 |

Elucidation of Unexplored Biological Targets and Novel Mechanisms of Action

While benzimidazoles are known to interact with a number of established biological targets, such as tubulin and the proton pump, there is a vast and largely unexplored landscape of potential new targets and mechanisms of action. Future research will focus on identifying these novel interactions to expand the therapeutic utility of the benzimidazole scaffold.

A key area of exploration is the identification of novel protein kinase inhibitors . Kinases play a central role in cell signaling and are frequently dysregulated in diseases like cancer. The benzimidazole scaffold is a versatile framework for the design of specific kinase inhibitors, and ongoing research is aimed at identifying new kinase targets for which benzimidazole derivatives can be developed. researchgate.net

Another emerging area is the targeting of proteins involved in epigenetic regulation . These proteins modify DNA and histones to control gene expression, and their dysregulation is implicated in a variety of diseases. Benzimidazole derivatives have shown promise as epigenetic modulators, and further research in this area could lead to new treatments for cancer and other genetic disorders. researchgate.net

The anti-parasitic and anti-microbial properties of benzimidazoles are well-documented, but the full extent of their mechanisms of action is not yet understood. For example, some benzimidazoles are known to inhibit the enzyme fumarate (B1241708) reductase in helminths, leading to impaired energy metabolism. acs.org Future research will likely uncover additional targets and pathways that contribute to their anti-parasitic and anti-microbial effects, potentially leading to the development of new drugs to combat resistance.

Furthermore, the structural similarity of benzimidazoles to purine (B94841) nucleotides suggests that they may interact with a wide range of proteins that bind to these essential biomolecules. This opens up a vast field of potential targets, including enzymes involved in DNA and RNA synthesis, that could be exploited for the development of new antiviral and anticancer agents.

Translational Research Prospects for 1-Methyl-2-nonyl-1H-benzimidazole as a Lead Scaffold

While direct research on 1-Methyl-2-nonyl-1H-benzimidazole is limited, its structural features—an N-methyl group and a long alkyl chain at the C-2 position—provide a basis for exploring its potential as a lead scaffold in translational research. The principles derived from studies on structurally related benzimidazoles can guide the investigation of this specific compound.

The N-1 substitution on the benzimidazole ring is known to significantly influence the biological properties of these compounds. N-alkylation can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability. The methyl group in 1-Methyl-2-nonyl-1H-benzimidazole is a simple N-alkylation that could be systematically varied to optimize pharmacokinetic and pharmacodynamic properties.

The 2-position substituent is also a critical determinant of biological activity. mdpi.com The nonyl chain in 1-Methyl-2-nonyl-1H-benzimidazole is a long, lipophilic group. Structure-activity relationship (SAR) studies on other 2-alkylbenzimidazoles have shown that the length and nature of the alkyl chain can have a profound impact on activity. For example, in some series of anti-inflammatory benzimidazoles, the length of an alkyl linker was found to be crucial for activity. mdpi.com Therefore, the nonyl group in the target compound could be a key feature for interaction with specific biological targets, and its modification could be a fruitful area for lead optimization.

Given the structural features of 1-Methyl-2-nonyl-1H-benzimidazole, it could be investigated as a lead scaffold in several therapeutic areas. The lipophilic nature of the nonyl chain might favor its interaction with hydrophobic pockets in enzymes or receptors. This could be particularly relevant for targets involved in lipid metabolism or for penetrating the lipid-rich membranes of pathogens.

Translational research on 1-Methyl-2-nonyl-1H-benzimidazole would involve synthesizing a library of analogues with variations at the N-1 and C-2 positions, followed by screening against a panel of biological targets. Promising hits would then be subjected to lead optimization, including in vitro and in vivo studies to assess their efficacy, selectivity, and safety. The ultimate goal of such a program would be to translate a novel benzimidazole scaffold into a clinical candidate for the treatment of a specific disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-2-nonyl-1H-benzimidazole, and which reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves alkylation of benzimidazole precursors. A widely used approach employs 2-acetylbenzimidazole reacted with nonyl halides under alkaline conditions. For example, a mixture of ethanol and water with NaOH (10%) as a catalyst facilitates nucleophilic substitution at the N1 position . Critical parameters include reaction time (6–8 hours), temperature (60–80°C), and stoichiometric control to minimize byproducts like dialkylated derivatives. Purification via recrystallization in aqueous ethanol enhances yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of 1-Methyl-2-nonyl-1H-benzimidazole derivatives?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming alkyl chain attachment (e.g., δ 3.8–4.2 ppm for methylene protons adjacent to the benzimidazole nitrogen) and distinguishing regioisomers .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for detecting trace impurities .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves ambiguous cases, such as confirming the orientation of the nonyl chain in the solid state .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the alkylation of benzimidazole cores?

- Methodological Answer : Regioselectivity at N1 vs. N3 is influenced by steric and electronic factors. To favor N1-alkylation:

- Use bulky alkylating agents (e.g., nonyl bromide) and polar aprotic solvents (DMF or DMSO) to reduce competing N3 reactivity .

- Employ directing groups (e.g., acetyl at C2) to electronically bias the reaction site .

- Monitor reaction progress with TLC or HPLC to terminate before secondary alkylation occurs .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data on the biological activity of benzimidazole derivatives?

- Methodological Answer :

- Docking Validation : Use multiple docking software (e.g., AutoDock Vina, Schrödinger) to cross-validate binding poses. Compare results with experimental IC values from enzyme inhibition assays .

- Dynamic Simulations : Perform MD simulations (≥100 ns) to assess ligand-protein stability, particularly for discrepancies in hydrophobic interactions involving the nonyl chain .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nonyl chain length) and correlate with bioassay data to identify outliers in predictive models .

Q. How should crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies of 1-Methyl-2-nonyl-1H-benzimidazole complexes?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and slow evaporation rates .

- Temperature Gradients : Gradual cooling (0.5°C/hour) from 50°C to room temperature minimizes lattice defects .

- Seeding : Introduce microcrystals from prior trials to promote ordered crystal growth .

Data Analysis and Experimental Design

Q. How can researchers analyze conflicting cytotoxicity data for 1-Methyl-2-nonyl-1H-benzimidazole derivatives across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC values using nonlinear regression (e.g., GraphPad Prism) and assess statistical significance via ANOVA .

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential assays to differentiate modes of action .

- Meta-Analysis : Cross-reference with structural analogs (e.g., 2-phenylbenzimidazoles) to identify trends in substituent-dependent activity .

Q. What experimental controls are essential when evaluating the stability of 1-Methyl-2-nonyl-1H-benzimidazole under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate compounds in buffers (pH 2–8) at 37°C and monitor degradation via HPLC-MS over 24–72 hours .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated oxidation .

- Light/Temperature Controls : Store samples in amber vials at −20°C to prevent photodegradation and thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.